molecular formula C6H4F2IN B2724502 3,6-Difluoro-2-iodoaniline CAS No. 1582732-86-2

3,6-Difluoro-2-iodoaniline

Cat. No. B2724502
Key on ui cas rn: 1582732-86-2
M. Wt: 255.006
InChI Key: PZVUIGFQYOMSJI-UHFFFAOYSA-N
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Patent
US09315475B2

Procedure details

4M HCl (7.60 mL, 30.4 mmol) in dioxane was added to a solution of tert-butyl (3,6-difluoro-2-iodophenyl)carbamate (1.08 g, 3.04 mmol) in THF (7.60 ml) at room temperature and then stirred overnight. The solvent was removed in vacuo, and then the contents were partitioned between DCM (3×50 mL) and sat'd aqueous sodium bicarbonate. The organics were dried over MgSO4, filtered and concentrated. The crude material was purified on silica gel, eluting 0-50% EtOAc in hexanes over 16 minutes to afford 3,6-difluoro-2-iodoaniline (373 mg, 1.46 mmol) as a tan oil. MS (ESI): m/z=256.2 (M+H-Boc).
Name
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
tert-butyl (3,6-difluoro-2-iodophenyl)carbamate
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
7.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[C:4]([I:18])=[C:5]([NH:10]C(=O)OC(C)(C)C)[C:6]([F:9])=[CH:7][CH:8]=1>O1CCOCC1.C1COCC1>[F:2][C:3]1[C:4]([I:18])=[C:5]([C:6]([F:9])=[CH:7][CH:8]=1)[NH2:10]

Inputs

Step One
Name
Quantity
7.6 mL
Type
reactant
Smiles
Cl
Name
tert-butyl (3,6-difluoro-2-iodophenyl)carbamate
Quantity
1.08 g
Type
reactant
Smiles
FC=1C(=C(C(=CC1)F)NC(OC(C)(C)C)=O)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
7.6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the contents were partitioned between DCM (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified on silica gel
WASH
Type
WASH
Details
eluting 0-50% EtOAc in hexanes over 16 minutes
Duration
16 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C(=C(N)C(=CC1)F)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.46 mmol
AMOUNT: MASS 373 mg
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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